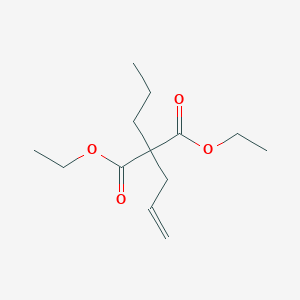
4-Benzofurazancarboxaldehído
Descripción general
Descripción
4-Benzofurazancarboxaldehyde is an organic compound with the chemical formula C7H4N2O2. It is a white to light yellow solid that is soluble in organic solvents such as alcohol, ether, and ketone, but insoluble in water . This compound is known for its fluorescent properties and is used in various fields, including optoelectronic devices and as a biomarker for detecting and labeling biological molecules .
Aplicaciones Científicas De Investigación
4-Benzofurazancarboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Mode of Action
The mode of action of 4-Benzofurazancarboxaldehyde is currently unknown due to the lack of scientific studies
Pharmacokinetics
The pharmacokinetic properties of 4-Benzofurazancarboxaldehyde are as follows :
These properties can impact the compound’s bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of 4-Benzofurazancarboxaldehyde’s action are currently unknown due to the lack of scientific studies
Análisis Bioquímico
Biochemical Properties
4-Benzofurazancarboxaldehyde can interact with various biomolecules in biochemical reactions. It can form a benzoxadiazole or benzothiadiazole with the addition of an amine, such as piperidine . It is also able to form a methyl ester with alkali metal . The nature of these interactions involves the transfer of a functional group from the 4-Benzofurazancarboxaldehyde molecule to the interacting biomolecule.
Molecular Mechanism
The molecular mechanism of action of 4-Benzofurazancarboxaldehyde involves its interactions with other molecules at the molecular level. It can form a benzoxadiazole or benzothiadiazole with the addition of an amine This reaction could potentially lead to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
It is known that this compound can form a benzoxadiazole or benzothiadiazole with the addition of an amine This suggests that the effects of 4-Benzofurazancarboxaldehyde may change over time as it interacts with other molecules
Metabolic Pathways
Given its ability to form a benzoxadiazole or benzothiadiazole with the addition of an amine , it may be involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 4-Benzofurazancarboxaldehyde:
Reaction Coupling Method: This method involves the reaction of benzyl sodium sulfate with sodium cyanide to generate benzoxadiazole-4-sodium sulfate, which is then reacted with hydrochloric acid to obtain 4-Benzofurazancarboxaldehyde.
Industrial Production Methods
Industrial production methods for 4-Benzofurazancarboxaldehyde typically involve large-scale implementation of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in well-ventilated facilities with appropriate safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
4-Benzofurazancarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-Benzofurazancarboxaldehyde is unique due to its specific structure and properties. Similar compounds include:
2,1,3-Benzoxadiazole-4-carbaldehyde: Similar in structure but with different functional groups.
4-Formyl-2,1,3-benzoxadiazole: Another derivative with similar applications but different reactivity.
Benzo[c][1,2,5]oxadiazole-4-carbaldehyde: A related compound with distinct properties and uses.
These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity, highlighting the uniqueness of 4-Benzofurazancarboxaldehyde.
Propiedades
IUPAC Name |
2,1,3-benzoxadiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBRQAXNTWMMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437821 | |
| Record name | 4-Benzofurazancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-32-4 | |
| Record name | 2,1,3-Benzoxadiazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32863-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzofurazancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzoxadiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)


![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)

